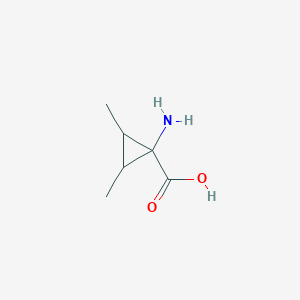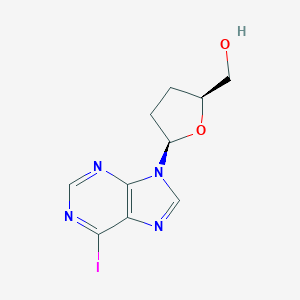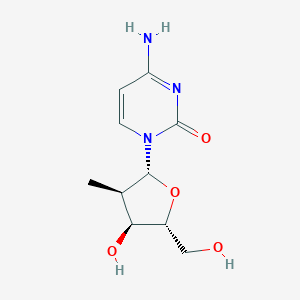
2-Methyl-4-carboxy-5-hydroxy-3,4,5,6-tetrahydropyrimidine
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Methyl-4-carboxy-5-hydroxy-3,4,5,6-tetrahydropyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-3,4,5,6-tetrahydropyrimidine with a carboxylating agent under controlled conditions . Industrial production methods typically involve the use of bacterial fermentation processes, where specific strains of bacteria are cultured to produce the compound as a metabolic byproduct .
Analyse Chemischer Reaktionen
2-Methyl-4-carboxy-5-hydroxy-3,4,5,6-tetrahydropyrimidine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include various derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as an osmoprotectant, helping bacteria to survive in high-salt environments . Industrially, it is used in the production of various chemicals and materials .
Wirkmechanismus
The mechanism of action of 2-Methyl-4-carboxy-5-hydroxy-3,4,5,6-tetrahydropyrimidine involves its role as an osmoprotectant. It helps to stabilize proteins and cellular structures in bacteria, allowing them to function properly under stress conditions . The molecular targets and pathways involved include interactions with proteins and nucleic acids, which help to maintain cellular homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Methyl-4-carboxy-5-hydroxy-3,4,5,6-tetrahydropyrimidine include ectoine and hydroxyectoine . These compounds also serve as osmoprotectants in bacteria and share similar chemical structures . this compound is unique in its specific molecular configuration and its particular effectiveness in stabilizing proteins and cellular structures .
Eigenschaften
IUPAC Name |
5-hydroxy-2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-3-7-2-4(9)5(8-3)6(10)11/h4-5,9H,2H2,1H3,(H,7,8)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIBBJKLKFTNQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCC(C(N1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70922341 | |
| Record name | 5-Hydroxy-2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117229-60-4 | |
| Record name | 2-Methyl-4-carboxy-5-hydroxy-3,4,5,6-tetrahydropyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117229604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the potential role of 2-methyl-4-carboxy-5-hydroxy-3,4,5,6-tetrahydropyrimidine (THP(A)) in Streptomyces strains?
A: Research suggests that THP(A), along with its structural analog 2-methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine (THP(B)), may play a role in protecting Streptomyces strains from osmotic and heat stress. [] These compounds were observed to accumulate intracellularly in several Streptomyces strains when subjected to high salt (0.5 M NaCl) conditions or elevated temperatures (39°C). [] Further supporting this protective role, exogenous application of THP(A) and THP(B) was shown to alleviate the growth inhibition caused by osmotic and heat stress in Escherichia coli. []
Q2: How does the structure of THP(A) compare to THP(B), and are there any structural insights into their function?
A: THP(A) and THP(B) are structurally very similar. THP(A) possesses a hydroxyl group at the 5-position of the tetrahydropyrimidine ring, while THP(B) has a hydrogen atom at that position. [] Both compounds exist in a zwitterionic form in solution and adopt a half-chair conformation. [] Notably, the carboxyl group of THP(B) and both the carboxyl and hydroxyl groups of THP(A) occupy axial positions. [] This specific structural orientation, confirmed by NMR and X-ray crystallography, might be crucial for their interaction with biological targets and their protective effects against stress. []
Q3: What are the potential applications of THP(A) and THP(B) beyond their role as osmoprotectants?
A: Research indicates that THP(A) and THP(B) can enhance the thermostability of DNA polymerases at high temperatures, making them valuable in molecular biology techniques. [] Specifically, THP(B) was found to lower the melting temperature of double-stranded DNA. [] This property, coupled with the stabilizing effect on DNA polymerase, makes these compounds potentially useful in procedures requiring DNA denaturation and synthesis, such as primer extension, PCR amplification, and DNA sequencing. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















